molecular formula C17H14ClFN2O B11448949 N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11448949
M. Wt: 316.8 g/mol
InChI Key: ONGKTVSURGHJGV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-fluorophenyl group and an indole moiety, which are connected via an acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 1-methylindole.

    Acylation Reaction: The 3-chloro-4-fluoroaniline undergoes an acylation reaction with an acyl chloride or anhydride to form the corresponding acetamide intermediate.

    Coupling Reaction: The acetamide intermediate is then coupled with 1-methylindole under suitable reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling reagent (e.g., EDCI or DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.

    N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-2-yl)acetamide: The indole nitrogen is substituted at a different position.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific substitution pattern on the phenyl and indole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H14ClFN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C17H14ClFN2O/c1-21-10-11(13-4-2-3-5-16(13)21)8-17(22)20-12-6-7-15(19)14(18)9-12/h2-7,9-10H,8H2,1H3,(H,20,22)

InChI Key

ONGKTVSURGHJGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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